molecular formula C18H21N5O B10995826 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B10995826
M. Wt: 323.4 g/mol
InChI Key: ABIOLERGQNWMRB-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrole ring substituted with dimethyl groups and a triazole ring linked via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic synthesis:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with Dimethyl Groups: The pyrrole ring is then alkylated using methyl iodide in the presence of a strong base like sodium hydride.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Linking the Rings: The final step involves coupling the pyrrole and triazole rings via an acetamide bridge, typically using acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the triazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound has potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The pyrrole and triazole rings can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially modulating their function. The acetamide linkage provides flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide
  • **2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide
  • **2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-phenylethyl)-1H-1,2,3-triazol-5-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrole and triazole rings. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C18H21N5O/c1-13-8-9-14(2)23(13)12-17(24)20-18-19-16(21-22-18)11-10-15-6-4-3-5-7-15/h3-9H,10-12H2,1-2H3,(H2,19,20,21,22,24)

InChI Key

ABIOLERGQNWMRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=NNC(=N2)CCC3=CC=CC=C3)C

Origin of Product

United States

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